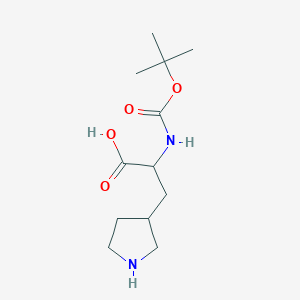
2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pyrrolidine Ring: The protected amino acid is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and peptidomimetics for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid involves its interaction with specific molecular targets. The Boc group provides stability and protects the amino group during chemical reactions. Upon deprotection, the free amino group can interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-pyridin-3-YL-propionic acid
- 2-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid
- 2-Tert-butoxycarbonylamino-3-phenyl-propionic acid
Comparison
Compared to similar compounds, 2-Tert-butoxycarbonylamino-3-pyrrolidin-3-YL-propionic acid is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the Boc group enhances its stability, making it suitable for various synthetic applications. Additionally, its ability to undergo diverse chemical reactions makes it a versatile compound in research and industrial applications.
属性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)6-8-4-5-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
DEXYTJVCZABQPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
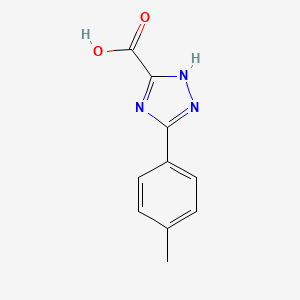
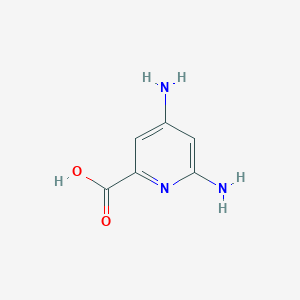
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
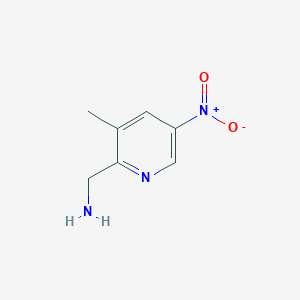
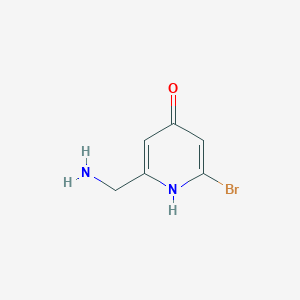
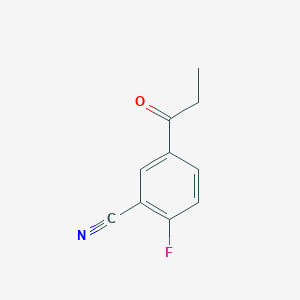
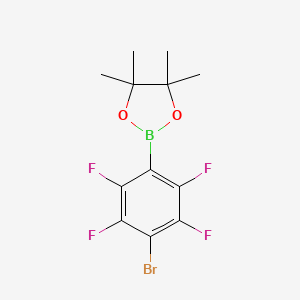
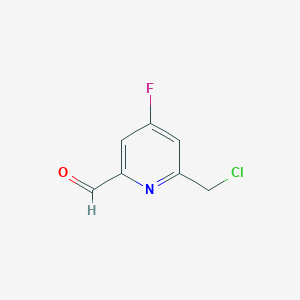
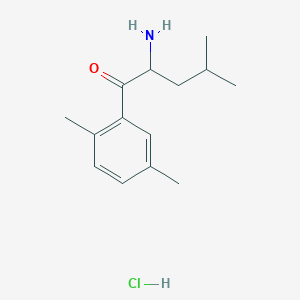
![[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B14859995.png)
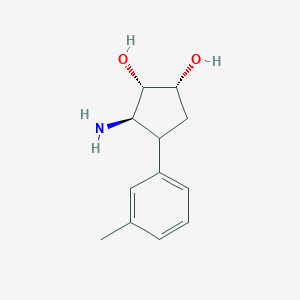
![3-(3-Aminopropoxy)-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B14860002.png)
